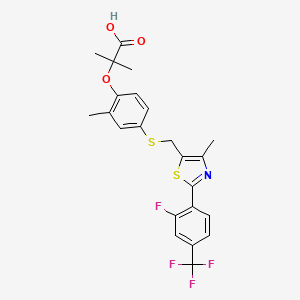

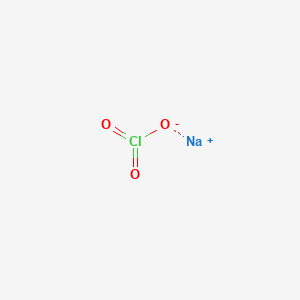

![molecular formula C21H19ClN4O2 B1681115 2-(7-Cloro-5-metil-4-oxo-3-fenil-4,5-dihidro-3H-piridazino[4,5-b]indol-1-il)-N,N-dimetilacetámida CAS No. 220448-02-2](/img/structure/B1681115.png)

2-(7-Cloro-5-metil-4-oxo-3-fenil-4,5-dihidro-3H-piridazino[4,5-b]indol-1-il)-N,N-dimetilacetámida

Descripción general

Descripción

Molecular Structure Analysis

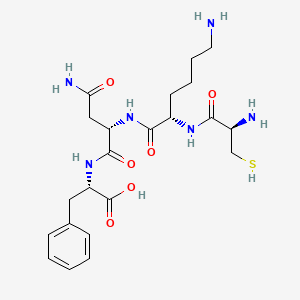

The molecule contains a pyridazinone ring and an indole ring, which are both heterocyclic structures containing nitrogen atoms . The exact 3D structure and conformation of this molecule would depend on the specific arrangement and bonding of these rings and other functional groups.Aplicaciones Científicas De Investigación

Imágenes de Tomografía por Emisión de Positrones (PET)

SSR180575 se ha utilizado como ligando para la obtención de imágenes PET de la proteína translocalizadora (TSPO) en el cáncer . El compuesto se marcó radiactivamente con flúor-18, obteniendo un nuevo ligando de afinidad comparable . Los estudios in vivo revelaron este agente como una sonda prometedora para la imagenología molecular del glioma .

Imágenes de Neuroinflamación

SSR180575 se ha utilizado en la obtención de imágenes in vivo de neuroinflamación en el cerebro de roedores . Se descubrió que el contraste de la imagen y la unión de SSR180575 fueron mayores que los obtenidos con el radioligando TSPO basado en isoquinolina, PK11195 . Esto sugiere que SSR180575 podría ser una herramienta más eficaz para la imagenología de la neuroinflamación.

Efectos Neuroprotectores

SSR180575 es un antagonista selectivo del TSPO con posibles efectos neuroprotectores a dosis farmacológicas . Esto sugiere que podría utilizarse en el tratamiento de trastornos neurológicos.

Rescate Mitocondrial

SSR180575 exhibe propiedades de rescate mitocondrial in vivo . Esto significa que podría utilizarse potencialmente en el tratamiento de enfermedades relacionadas con la disfunción mitocondrial.

Investigación del Cáncer

SSR180575 se ha utilizado en la investigación del cáncer, particularmente en el estudio de gliomas . Su uso en la imagenología PET permite la visualización de tejidos cancerosos, lo que ayuda en el diagnóstico y la planificación del tratamiento.

Síntesis de Fármacos

SSR180575 se ha sintetizado en cuatro pasos a partir de materiales de partida disponibles comercialmente . Esto sugiere que podría utilizarse como compuesto base en la síntesis de otros fármacos.

Mecanismo De Acción

Target of Action

SSR180575, also known as 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide, is a drug that acts as a selective agonist at the peripheral benzodiazepine receptor . This receptor is also known as the mitochondrial 18 kDa translocator protein or TSPO .

Mode of Action

SSR180575 interacts with the TSPO, showing high affinity and selectivity for the rat and human PBR . It potently inhibits the in vivo binding of [3H]alpidem to PBR in the rat brain and spleen after oral or i.p. administration .

Biochemical Pathways

TSPO is generally present at high concentrations in steroid-producing cells and plays an important role in steroid synthesis, apoptosis, and cell proliferation . SSR180575, by acting on TSPO, can stimulate the steroidogenesis of pregnenolone in the brain . This may be linked to its neuroprotective action .

Pharmacokinetics

It has been shown that ssr180575 has a high selective binding and reversibility to tspo at the injury site . More research is needed to fully understand the ADME properties of SSR180575 and their impact on its bioavailability.

Result of Action

SSR180575 has been shown to have neuroprotective and cardioprotective effects . It promotes neuronal survival and repair . It also plays a role in mitochondrial, cellular, and cardiac damage induced by oxidative stress and ischemia-reperfusion .

Action Environment

The action of SSR180575 can be influenced by various environmental factors. For instance, the presence of non-radioactive SSR180575 can decrease the uptake of [18F]SSR180575 in tumors by 40% This suggests that the concentration of SSR180575 in the environment can influence its action, efficacy, and stability

Safety and Hazards

Propiedades

IUPAC Name |

2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSQVJOROCIILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433007 | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220448-02-2 | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220448-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SSR180575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-180575 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

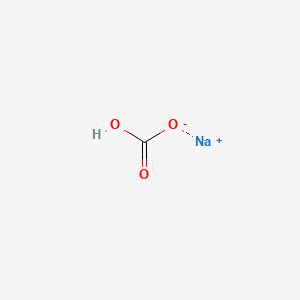

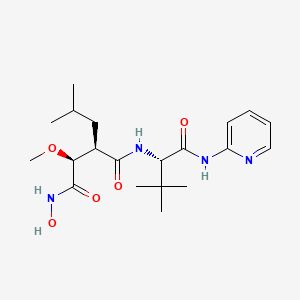

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)